2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid

Description

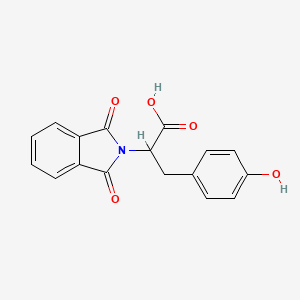

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid is a phthalimide derivative characterized by a propanoic acid backbone substituted with a 4-hydroxyphenyl group and a 1,3-dioxoisoindoline moiety. The compound’s structure includes a central α-carbon linking the isoindolone and hydroxyphenyl groups, with a carboxylic acid terminus. Infrared (IR) spectroscopy reveals key functional groups: broad O–H stretching at 3374 cm⁻¹ (phenolic hydroxyl), strong C=O stretching at 1775 cm⁻¹ (isoindolone carbonyl), and 1730 cm⁻¹ (carboxylic acid carbonyl) . This compound shares structural motifs with nonsteroidal anti-inflammatory drugs (NSAIDs) and nitric oxide (NO)-donor therapeutics, though its specific pharmacological profile remains less documented compared to analogs.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-11-7-5-10(6-8-11)9-14(17(22)23)18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8,14,19H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEYEDNGFRDFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283367 | |

| Record name | 2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647830 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6319-55-7, 98029-78-8 | |

| Record name | NSC31066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-(4-HYDROXYPHENYL)PROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:

Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the phthalimide is reacted with a hydroxybenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The phthalimide group can be reduced to form phthalamic acid derivatives.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Phthalamic acid derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific pathways involved in tumor growth presents a promising avenue for cancer therapy .

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Pharmacology

Drug Development : The compound is being explored as a lead structure for developing novel pharmaceuticals. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Researchers are actively synthesizing analogs to evaluate their pharmacokinetic and pharmacodynamic profiles .

Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and exert antioxidant effects is under investigation .

Material Science

Polymer Chemistry : The compound's unique chemical properties make it suitable for applications in polymer science. It can be utilized as a monomer or additive in the synthesis of polymers with specific functionalities, such as enhanced thermal stability or UV resistance. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Isoindolone Saturation : Hexahydro-isoindolone derivatives () exhibit reduced planarity, possibly altering pharmacokinetics (e.g., bioavailability) compared to fully aromatic analogs .

- Prodrug Modifications : Esterification () or nitrate conjugation (–5) can modulate bioavailability and metabolic stability.

Pharmacological and Toxicological Comparisons

Table 2: Genotoxicity and Mutagenicity Profiles of Phthalimide Derivatives

Key Findings :

- Safety Advantage: Phthalimide-NO donors (C1–C6) demonstrate significantly lower genotoxicity than HU, making them safer candidates for sickle cell disease (SCD) therapy .

- Structural Determinants : Meta-substituted aromatic spacers (e.g., C3, C5) reduce mutagenicity compared to ortho/para substitutions . The target compound lacks a nitrate ester, which may mitigate mutagenic risks but requires empirical validation.

Functional Group Impact on Activity

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid , also known as N-phthaloyl phenylalanine , is a derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, including anticancer and antioxidant activities, and summarizes relevant research findings.

- Molecular Formula : C17H13NO4

- Molecular Weight : 297.29 g/mol

- CAS Number : 3588-64-5

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in anticancer and antioxidant domains. Below are detailed findings from various studies.

Anticancer Activity

- Cell Viability Reduction : In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines such as A549 (non-small cell lung cancer). Notably:

- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell migration. For instance, compound 20 showed both cytotoxic effects and the ability to suppress A549 cell migration in vitro .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays:

- DPPH Radical Scavenging Assay : This assay demonstrated that certain derivatives possess potent antioxidant capabilities, comparable to standard antioxidants like ascorbic acid .

- Structure-Activity Relationship : The antioxidant activity appears to be structure-dependent, with specific modifications leading to enhanced radical scavenging abilities .

Data Table of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on Cancer Cell Lines : A comprehensive evaluation of various derivatives demonstrated their potential as effective anticancer agents with selective cytotoxicity towards cancerous cells while sparing normal cells .

- Antioxidant Properties Evaluation : In a comparative study, the antioxidant activity of these compounds was assessed against known antioxidants, showing promising results that suggest their utility in mitigating oxidative stress associated with cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A typical synthesis involves coupling the isoindole-1,3-dione moiety with 4-hydroxyphenylpropanoic acid derivatives. Use 4-methylmorpholine and coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in anhydrous dimethylformamide (DMF) at 0–25°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Optimize yields (≥75%) by controlling stoichiometry (1:1.2 molar ratio of isoindole to phenylpropanoic acid) and inert gas purging to prevent oxidation of the hydroxyphenyl group .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer : Determine solubility via shake-flask method: dissolve 10 mg in 1 mL of buffers (pH 1–13) and measure saturation points using UV-Vis spectroscopy (λ = 254 nm). Stability studies require HPLC analysis (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) under accelerated conditions (40°C/75% RH for 4 weeks). The hydroxyphenyl group may degrade under UV light, necessitating amber vials for storage .

Q. What analytical techniques are suitable for purity assessment and structural confirmation?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm), mobile phase of 0.1% formic acid in water/acetonitrile (70:30), flow rate 1 mL/min, and UV detection at 220 nm. Compare retention times against certified reference standards .

- Structure : Confirm via -NMR (DMSO-d6, 400 MHz): expect peaks at δ 7.8–8.1 ppm (isoindole aromatic protons) and δ 6.7–7.3 ppm (hydroxyphenyl group). High-resolution mass spectrometry (HRMS) should match the theoretical [M+H]+ ion (e.g., m/z 354.0984 for CHNO) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with improved bioactivity?

- Methodological Answer : Apply quantum mechanical calculations (DFT, B3LYP/6-31G* basis set) to model electronic properties (HOMO-LUMO gaps) and predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) identifies binding affinities. Validate predictions via synthesis and in vitro enzyme inhibition assays (IC determination) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., cell-free enzymatic vs. cell-based assays). For example, if conflicting COX-2 inhibition data arise, confirm via Western blot (protein expression) and ELISA (PGE quantification). Control for batch-to-batch variability by repeating experiments with independently synthesized batches .

Q. How can impurity profiles be controlled during scale-up synthesis?

- Methodological Answer : Identify common impurities (e.g., dehydroxy byproducts) via LC-MS and synthesize reference standards for quantification. Implement process analytical technology (PAT) tools like in-line FTIR to monitor intermediates. Optimize crystallization (ethanol/water, 60:40) to reduce impurities to <0.15% .

Q. What experimental designs are recommended for studying metabolic stability?

- Methodological Answer : Use pooled human liver microsomes (HLMs) with NADPH regeneration systems. Incubate 10 µM compound at 37°C, aliquot at 0/15/30/60 min, and quantify parent compound via LC-MS/MS. Calculate half-life () using first-order kinetics. Compare with positive controls (e.g., verapamil) to assess CYP450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.